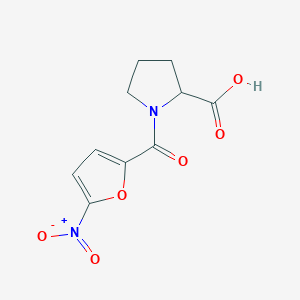
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Nifuroxazide and is widely used in the synthesis of various drugs due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial proteins by binding to the bacterial ribosome. This leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects
This compound has both biochemical and physiological effects. It has been shown to have antibacterial, antiviral, and antifungal activities. It is also used in the treatment of diarrhea, respiratory infections, and urinary tract infections. Additionally, it is used in the treatment of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that it has a broad spectrum of activity against various microorganisms. It is also relatively stable and has a long shelf life. However, it has some limitations, such as its toxicity and potential side effects. Additionally, it is not effective against all microorganisms, and some strains may be resistant to its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid. One area of research is the development of new drugs based on its structure. Another area of research is the investigation of its mechanism of action and the development of new antibiotics that target different aspects of bacterial growth and replication. Additionally, research is needed to determine the potential side effects and toxicity of this compound and to identify ways to reduce or eliminate these effects. Finally, further research is needed to determine the potential applications of this compound in other fields, such as agriculture and food science.
Conclusion
In conclusion, this compound is a chemical compound with various scientific research applications. It has been shown to have antibacterial, antiviral, and antifungal activities and is used in the treatment of various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the potential applications of this compound and to develop new drugs based on its structure.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid has various applications in scientific research. It is widely used in the synthesis of various drugs due to its unique properties. It has been shown to have antibacterial, antiviral, and antifungal activities. It is also used in the treatment of diarrhea, respiratory infections, and urinary tract infections. Additionally, it is used in the treatment of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(7-3-4-8(18-7)12(16)17)11-5-1-2-6(11)10(14)15/h3-4,6H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFQOXKEHCEKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B3375350.png)
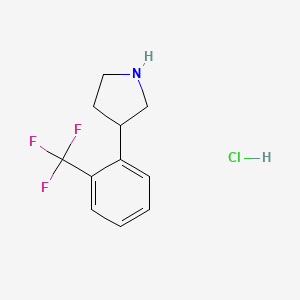

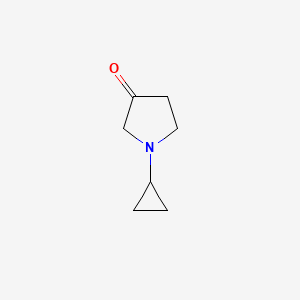
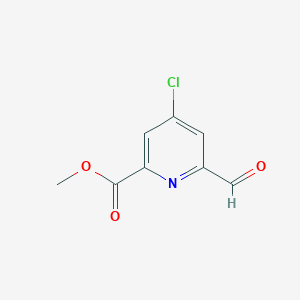
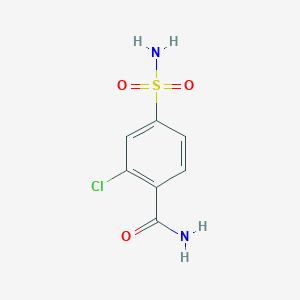
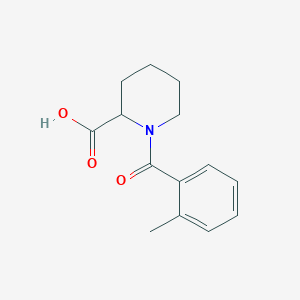
![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)

![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)
